molecular formula C6H9NO2 B3025513 3,3-Dimethylpyrrolidine-2,5-dione CAS No. 3437-29-4

3,3-Dimethylpyrrolidine-2,5-dione

Cat. No.: B3025513
CAS No.: 3437-29-4
M. Wt: 127.14 g/mol
InChI Key: JVQHRYVXOWBSNS-UHFFFAOYSA-N
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Description

3,3-Dimethylpyrrolidine-2,5-dione is an organic compound with the chemical formula C6H9NO2. It is a derivative of pyrrolidine-2,5-dione, characterized by the presence of two methyl groups at the 3-position. This compound is known for its stability and solubility in various organic solvents such as diethyl ether, dichloromethane, and benzene .

Preparation Methods

3,3-Dimethylpyrrolidine-2,5-dione can be synthesized through the condensation of pyrrolidine-2,5-dione with methyl ethyl ketone. The reaction typically involves heating the reactants in the presence of a suitable catalyst under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,3-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Dimethylpyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3,3-Dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:

Biological Activity

3,3-Dimethylpyrrolidine-2,5-dione, also known as a cyclic imide, has gained attention in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by two carbonyl groups and two methyl substituents on the nitrogen atom, enhances its lipophilicity and biological interactions. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₉N₁O₂
  • Molecular Weight : 127.14 g/mol
  • Melting Point : 107-108 °C
  • Boiling Point : 136-140 °C (at 12 Torr)
  • Density : 1.094 g/cm³ (predicted)

Structural Information

The compound's structure allows for various chemical transformations and interactions, making it a subject of interest in both synthetic and medicinal chemistry. The following table summarizes key structural features:

PropertyValue
CAS Number3437-29-4
SMILESCC1(CC(=O)NC1=O)C
InChIInChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9)

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. One study evaluated a series of pyrrolidine derivatives and found that certain substitutions led to enhanced efficacy in seizure models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example:

  • Aminopeptidase Inhibition : Studies have shown that this compound can inhibit aminopeptidases, which are crucial for protein metabolism.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses activity against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The aminophenyl group present in some derivatives can interact with neurotransmitter receptors.
  • Redox Reactions : The dione structure may participate in redox reactions, contributing to its biological effects.
  • Enzyme Interaction : The compound can act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

Study on Anticonvulsant Activity

A notable study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of several pyrrolidine derivatives, including this compound. The study reported:

  • Synthesis Method : Palladium-catalyzed reactions were employed to create a library of compounds.
  • Biological Testing : In vivo models demonstrated significant anticonvulsant effects compared to controls.

Antimicrobial Evaluation

In another investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate moderate antimicrobial activity that warrants further exploration.

Properties

IUPAC Name

3,3-dimethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHRYVXOWBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280068
Record name 3,3-Dimethylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3437-29-4
Record name 3437-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15293
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dimethylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethylsuccinimide
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Synthesis routes and methods

Procedure details

The mixture of 10 g of 3,3-dimethylsuccinic acid and 102.7 g of urea was stirred for 10 hours at 160° C. Into the reaction mixture was added water at 100° C., and the mixture was cooled to near room temperature. The mixture was extracted with ethyl acetate three times. The organic layers were washed with a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to obtain 7.8 g of 3,3-dimethylpyrrolidin-2,5-dione.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
102.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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